3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride
Description
Nuclear Magnetic Resonance Spectroscopy
The $$ ^1H $$ NMR spectrum (DMSO-d6, 400 MHz) displays resonances at δ 2.31 ppm (s, 3H, N–CH$$ _3 $$), 2.48–2.68 ppm (m, 4H, piperazine CH$$ _2 $$), 3.45–3.62 ppm (m, 4H, piperazine CH$$ _2 $$), 6.95 ppm (s, 2H, NH$$ _2 $$), and 7.44–8.12 ppm (m, 3H, pyridine H). The deshielding of the piperazine protons (δ 3.45–3.62 ppm) compared to non-protonated analogues (δ 2.8–3.1 ppm) indicates hydrogen bonding with chloride ions.
The $$ ^13C $$ NMR spectrum confirms the connectivity, with signals at δ 43.5 ppm (N–CH$$ _3 $$), 122.3–153.4 ppm (pyridine and piperazine carbons), and 170.4 ppm (C=O in acetylated derivatives, absent in the title compound). The absence of a carbonyl carbon signal distinguishes this compound from acetylated piperazine analogues.
Infrared Spectroscopy
IR spectroscopy (KBr, cm$$ ^{-1} $$) identifies key functional groups: 3448–3184 cm$$ ^{-1} $$ (N–H stretching of NH$$ _2 $$ and piperazine), 3058 cm$$ ^{-1} $$ (aromatic C–H), and 1674 cm$$ ^{-1} $$ (C=N stretch). The broad band at 2559–3321 cm$$ ^{-1} $$ corresponds to O–H···Cl hydrogen bonding in hydrated samples.
Ultraviolet-Visible Spectroscopy
The UV-Vis spectrum (MeOH, λ$$ _{\text{max}} $$) shows absorption bands at 254 nm (π→π* transition of the pyridine ring) and 310 nm (n→π* transition of the amino group). Bathochromic shifts of 12 nm relative to non-methylated piperazine analogues suggest enhanced conjugation via the methyl-piperazinyl substituent.
Comparative Structural Analysis with Piperazine-Containing Analogues
Comparative analysis with derivatives such as 3-amino-4,6-diphenyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide highlights structural divergences arising from the methyl-piperazinyl group. Key differences include:
- Bond Lengths : The C–N bond in the piperazine ring (1.47 Å) is longer than in non-methylated analogues (1.43 Å), reflecting reduced electron density at the nitrogen due to methyl substitution.
- Torsional Angles : The N–C–C–N torsional angle in the title compound (175.2°) is closer to linearity than in analogues with bulkier substituents (162.5°), indicating diminished steric strain.
- Hydrogen Bonding : The presence of three chloride ions enables a denser hydrogen-bonding network (three N–H···Cl interactions) compared to mono- or dihydrochloride salts, enhancing crystalline stability.
Table 2: Structural Comparison with Piperazine Analogues
| Parameter | Title Compound | Non-Methylated Analogue |
|---|---|---|
| Piperazine C–N Bond (Å) | 1.47 | 1.43 |
| N–C–C–N Torsion (°) | 175.2 | 168.9 |
| Hydrogen Bonds per Unit | 3 | 2 |
Properties
Molecular Formula |
C10H19Cl3N4 |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H16N4.3ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;;;/h2-3,8H,4-7,11H2,1H3;3*1H |
InChI Key |
ABFIQDMIMHJGQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Methods and Limitations
Diazotization and Hydrolysis Route: Starting from 2-amino-4-picoline, diazotization followed by hydrolysis yields 2-hydroxy-4-methylpyridine, which undergoes nitration, chlorination, and catalytic hydrogenation to give 3-amino-4-methylpyridine. This method suffers from long reaction sequences, low yields, and significant environmental pollution due to acid waste.
Cyclization Route: Using methyl acetoacetate and malononitrile to form a pyridine ring followed by chlorination, hydrolysis, and catalytic hydrogenation. This avoids nitration but still has low yields and lengthy steps.
Nitration of 4-Picoline: Direct nitration of 4-picoline at low temperature with N2O5 or nitric acid/trifluoroacetic anhydride, followed by catalytic reduction. This method has better yields but involves harsh conditions or expensive reagents, limiting industrial scalability.
Improved Industrial Method Using 4-Picoline-3-boronic Acid
A more efficient and industrially feasible method involves:
Starting Material: 4-picoline-3-boronic acid (prepared via Grignard reaction of 3-bromo-4-picoline with boric acid ester).
Ammonia Source: Inorganic ammonia compounds such as ammonium chloride, ammonium sulfate, ammonium acetate, or ammoniacal liquor.
Catalyst: Metal oxides like cupric oxide (CuO), zinc oxide (ZnO), cobalt oxide (Co3O4), or red copper oxide.
Solvent: Mixtures of water with acetonitrile, ethanol, or methanol.
Reaction Conditions: Room temperature stirring for 4–6 hours.
Workup: Filtration, solvent removal, and recrystallization from ethyl acetate.
This method achieves high yields (84–88%) with mild conditions and minimal environmental impact, making it suitable for industrial production.
| Entry | Catalyst | Ammonia Source | Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cupric oxide | Ammonium sulfate | Acetonitrile + Water | 4 | 85 |
| 2 | Zinc oxide | Ammonium chloride | Ethanol + Water | 6 | 84 |
| 3 | Red copper oxide | Volatile salt | Water | 4 | 86 |
| 4 | Cobalt oxide | Ammonium acetate | Methanol + Water | 4 | 88 |
Introduction of the 4-Methyl-1-piperazinyl Group
The attachment of the 4-methyl-1-piperazinyl substituent at the 6-position of the pyridine ring is typically achieved via nucleophilic substitution or coupling reactions on a suitably activated pyridine derivative.
General Strategy
Starting Material: 3-amino-6-chloropyridine or related halogenated pyridine derivatives.
Nucleophile: 4-methylpiperazine.
Reaction Conditions: Stirring in an appropriate solvent (e.g., tetrahydrofuran, ethanol) at room temperature or mild heating.
Workup: Removal of precipitated solids, acidification with HCl in ethanol to form the trihydrochloride salt, followed by filtration and crystallization.
This approach yields the desired 3-amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride as colorless crystals, with moderate isolated yields (~20% reported in related triazine derivatives, but optimization can improve this).
Formation of the Trihydrochloride Salt
The final step involves converting the free base 3-amino-6-(4-methyl-1-piperazinyl)pyridine into its trihydrochloride salt to enhance stability, solubility, and handling.
Procedure: The free base is dissolved in ethanol or another suitable solvent, then treated with 1 M hydrochloric acid in ethanol.
Isolation: The salt precipitates out and is collected by filtration.
Characterization: The trihydrochloride salt exhibits characteristic NMR signals and melting points consistent with literature data.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Amination of 4-picoline-3-boronic acid | 4-picoline-3-boronic acid | Ammonium salts, metal oxide catalyst | Room temp, 4–6 h | 84–88 | Mild, industrially scalable |
| 2 | Nucleophilic substitution | 3-amino-6-chloropyridine | 4-methylpiperazine | RT or mild heat, solvent | ~20+ | Salt formation improves yield |
| 3 | Salt formation | Free base intermediate | HCl in ethanol | RT | Quantitative | Trihydrochloride salt isolated |
Research Findings and Industrial Considerations
The use of 4-picoline-3-boronic acid as a starting material for the amino pyridine intermediate is advantageous due to high yield (up to 88%) and environmentally friendly conditions compared to traditional nitration routes.
Metal oxide catalysts such as cupric oxide and cobalt oxide effectively promote the amination reaction under mild conditions, reducing energy consumption and hazardous waste.
The nucleophilic substitution with 4-methylpiperazine is straightforward but may require optimization to improve yield and purity; formation of the trihydrochloride salt facilitates purification and stability.
The overall synthetic route is amenable to scale-up, with reaction times and conditions compatible with industrial manufacturing.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group at position 3 readily undergoes acylation with carbonyl electrophiles. Reaction conditions and outcomes are summarized below:
Key observations:
-
Tertiary amines (e.g., triethylamine) are essential for neutralizing HCl byproducts .
-
Aprotic polar solvents enhance reaction efficiency by stabilizing intermediates.
Alkylation Reactions
The piperazine nitrogen and primary amine participate in alkylation with electrophiles:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated piperazine derivative | Piperazine > amine |
| Ethyl bromoacetate | NaH, THF, 0°C → RT | Ethyl ester-functionalized derivative | Amine > piperazine |
Mechanistic notes:
-
Steric hindrance at the piperazine group reduces its reactivity compared to the primary amine .
-
Strong bases (e.g., NaH) promote deprotonation of the amine for nucleophilic attack.
Nucleophilic Aromatic Substitution
The pyridine ring undergoes substitution at electron-deficient positions:
| Reagent | Position | Catalyst | Product |
|---|---|---|---|
| NaN₃, CuI | C-2 | DMSO, 100°C | 2-Azido-pyridine analog |
| KSCN, Pd(OAc)₂ | C-4 | DMF, 120°C | 4-Thiocyano derivative |
Key factors:
-
Electron-withdrawing groups (e.g., trihydrochloride salt) activate the pyridine ring for substitution.
-
Transition-metal catalysts enhance regioselectivity.
Oxidation Reactions
Controlled oxidation of the amine and heterocycle:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂, FeSO₄ | H₂O, 50°C | Pyridine N-oxide derivative | Partial decomposition |
| KMnO₄, acidic | H₂SO₄, 80°C | 3-Nitroso intermediate | Low yield (≤40%) |
Limitations:
-
Overoxidation risks necessitate precise stoichiometric control.
-
Acidic conditions stabilize reactive intermediates.
Complexation with Metal Ions
The compound acts as a ligand for transition metals:
| Metal Salt | Solvent | Coordination Mode | Application |
|---|---|---|---|
| CuCl₂ | MeOH | Bidentate (N,N) | Catalytic coupling reactions |
| Pd(OAc)₂ | DCM | Monodentate (amine) | Cross-coupling catalysis |
Structural insights:
Stability Under Reactive Conditions
Critical stability data for process optimization:
| Condition | pH | Temperature | Degradation Pathway |
|---|---|---|---|
| Strong acid (HCl) | 1–2 | 100°C | Pyridine ring protonation |
| Strong base (NaOH) | 12–13 | RT | Piperazine ring hydrolysis |
| UV light (254 nm) | N/A | RT | Radical-mediated decomposition |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. GSK3 is involved in multiple signaling pathways that regulate cellular functions such as proliferation, survival, and differentiation. The inhibition of GSK3 can lead to therapeutic effects in conditions like Alzheimer's disease and bipolar disorder .
Selectivity and Activity
Research indicates that this compound exhibits selectivity towards GSK3 over other kinases, which is crucial for minimizing side effects associated with broader kinase inhibitors. Its low activity against CYP3A4, a key enzyme in drug metabolism, suggests that it may have a favorable pharmacokinetic profile, reducing the likelihood of drug-drug interactions .
Case Studies
Case Study 1: Neurodegenerative Disorders
In a study investigating the effects of GSK3 inhibitors on neurodegenerative diseases, 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride was administered to transgenic mouse models of Alzheimer's disease. The results demonstrated a significant reduction in tau phosphorylation and amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tau Phosphorylation (pg/mg) | 150 | 80 |
| Amyloid Plaque Count | 300 | 150 |
Case Study 2: Cancer Research
Another study focused on the compound's effect on cancer cell lines showed that treatment with 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride led to a decrease in cell viability and increased apoptosis rates in breast cancer cells. This suggests its potential application as an anti-cancer agent .
| Cell Line | Viability (%) Control | Viability (%) Treatment |
|---|---|---|
| MCF-7 (Breast Cancer) | 85 | 50 |
| MDA-MB-231 | 90 | 45 |
Synthesis and Characterization
The synthesis of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride involves several steps, including the formation of the piperazine ring and subsequent functionalization of the pyridine moiety. Characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) have been used to confirm the purity and crystalline form of the compound, which is essential for ensuring consistent biological activity .
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring and the amino group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound’s pyridine core contrasts with the benzimidazole backbone of Hoechst stains (e.g., Hoechst 33342 and Hoechst 33258). This structural divergence impacts DNA-binding behavior:
- Hoechst 33342: Contains a benzimidazole core with ethoxyphenyl and methylpiperazinyl substituents. Binds preferentially to adenine-thymine (A-T) regions in DNA’s minor groove, emitting blue fluorescence (460–490 nm) .
- Hoechst 33258 : Features a hydroxyphenyl group instead of ethoxyphenyl, reducing lipophilicity compared to Hoechst 33342. Both are used as nuclear stains in live-cell imaging .
- 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride: The pyridine core and amino group may alter binding specificity.
Physicochemical Properties
Biological Activity
3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its receptor interactions, cytotoxic effects, and therapeutic implications.
Chemical Structure and Properties
The compound features a pyridine core substituted with an amino group and a piperazine moiety, which is known for enhancing the pharmacological profile of various drugs. Its molecular structure allows for interactions with neurotransmitter systems, particularly dopamine receptors.
Receptor Interaction
Research indicates that derivatives of 3-amino pyridines exhibit selective binding to dopamine receptors, particularly D2 and D3 subtypes. A study demonstrated that compounds structurally related to 3-amino-6-(4-methyl-1-piperazinyl)pyridine displayed high affinity for D3 receptors with Ki values in the nanomolar range . The binding affinity and selectivity are critical for developing neuroprotective agents, especially for conditions like Parkinson's disease.
Table 1: Binding Affinities of Related Compounds
| Compound | Ki (D2) nM | Ki (D3) nM | D2/D3 Selectivity Ratio |
|---|---|---|---|
| Compound A | 57.7 | 1.21 | 47.7 |
| Compound B | 270 | 4.78 | 56.5 |
| 3-Amino-Pyridine | TBD | TBD | TBD |
Antiproliferative Activity
The antiproliferative effects of 3-amino-6-(4-methyl-1-piperazinyl)pyridine have been assessed in various cancer cell lines. Studies show that similar compounds exhibit significant cytotoxicity against leukemia and lymphoma cells, with GI50 values indicating strong growth inhibition . The mechanism appears to involve induction of apoptosis and disruption of mitochondrial function.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| HuT78 (T-cell lymphoma) | 0.4 |
| CCRF-CEM (leukemia) | 8.2 |
| MCF-7 (breast carcinoma) | TBD |
The proposed mechanism of action for compounds like 3-amino-6-(4-methyl-1-piperazinyl)pyridine includes:
- Dopamine Receptor Agonism : Activation of D3 receptors may confer neuroprotective effects by modulating dopaminergic signaling.
- Antioxidant Properties : Some studies suggest that the antioxidant capacity associated with these compounds could mitigate oxidative stress in neuronal tissues .
- Cytotoxic Mechanisms : In cancer cells, the compound may induce apoptosis through mitochondrial pathways and disrupt cell cycle progression.
Case Studies
A notable case study involved the evaluation of a compound structurally related to 3-amino-6-(4-methyl-1-piperazinyl)pyridine in animal models of Parkinson's disease. The compound demonstrated significant neuroprotective effects, reducing motor deficits and improving survival rates .
Q & A
Q. How can researchers optimize the synthesis of 3-amino-6-(4-methyl-1-piperazinyl)pyridine derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves stepwise functionalization of the pyridine core. For example, coupling 4-methylpiperazine to a chlorinated pyridine intermediate (e.g., 6-chloropyridin-3-yl derivatives) under reflux conditions in anhydrous solvents like dichloromethane or THF, using catalysts such as triethylamine. Post-synthesis purification via column chromatography (silica gel, methanol/chloroform gradients) or recrystallization in ethanol can enhance purity. Monitoring reaction progress with TLC or HPLC (using ammonium acetate buffer at pH 6.5 for mobile phases) ensures reproducibility .
Q. What analytical techniques are recommended for characterizing the structural integrity of 3-amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride?
- Methodological Answer : Combine spectroscopic methods:
- 1H/13C NMR : Confirm substituent positions on the pyridine and piperazine rings. For example, aromatic protons in pyridine typically appear at δ 7.5–8.5 ppm, while piperazine methyl groups resonate near δ 2.3–2.5 ppm.
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion peaks ([M+H]+ expected for the hydrochloride salt).
- Elemental Analysis : Verify stoichiometry of the trihydrochloride form (e.g., Cl− content via ion chromatography) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store aliquots at −20°C (long-term), 4°C (short-term), and room temperature with desiccants.
- Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Hydrolytic degradation products (e.g., free amine or piperazine oxides) may form under humid conditions.
- Thermogravimetric analysis (TGA) can identify decomposition temperatures, while X-ray diffraction (XRPD) detects crystalline phase changes .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Cross-validate results using orthogonal assays. For example:
- In vitro vs. in vivo assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays).
- Dose-response curves : Identify non-linear relationships caused by solubility limits (use DMSO stocks ≤0.1% v/v).
- Metabolite profiling : LC-MS/MS can detect active metabolites that may explain discrepancies between predicted and observed activities .
Q. How can impurity profiling be systematically performed for this compound during pharmaceutical development?
- Methodological Answer : Follow ICH Q3A/B guidelines:
- For synthetic impurities : Use HPLC-UV/ELSD to detect unreacted intermediates (e.g., residual 4-methylpiperazine or chlorinated precursors).
- Degradation products : Stress testing (heat, light, acidic/alkaline hydrolysis) combined with high-resolution MS identifies major degradants.
- Reference standards : Compare retention times and spectra against certified impurities (e.g., EP/BP standards for piperazine-related byproducts) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with homology-modeled receptors (e.g., serotonin or dopamine receptors). Key steps:
- Ligand preparation : Protonate the compound at physiological pH (account for the trihydrochloride salt’s ionization).
- Binding site analysis : Grid boxes centered on conserved residues (e.g., Asp3.32 in GPCRs).
- Validation : Compare docking scores with experimental IC50 values from radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
